molecular weight and formula of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea
molecular weight and formula of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea
A Privileged Scaffold for Kinase and Hydrolase Inhibition [1][2][3]
Executive Summary
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea (referred to herein as 3-Cl,4-F-DPU ) is a synthetic diarylurea compound acting as a high-value pharmacophore in medicinal chemistry.[1][2][3][4] Unlike complex drug substances, this molecule serves as a minimalist chemical probe , primarily utilized to interrogate the Soluble Epoxide Hydrolase (sEH) catalytic pocket and the allosteric "DFG-out" pocket of p38 MAP Kinase .[3][4]
This technical guide deconstructs the molecule’s physicochemical identity, validates its synthetic pathways, and elucidates its mechanism of action, providing a robust reference for researchers in early-stage drug discovery.[4]
Chemical Identity & Physicochemical Profile
The efficacy of 3-Cl,4-F-DPU is governed by its lipophilicity and the electronic effects of its halogen substituents.[1][2][4] The 3-chloro and 4-fluoro substitutions are not arbitrary; they are strategically placed to enhance metabolic stability (blocking para-oxidation on the phenyl ring) and optimize hydrophobic interactions within protein binding pockets.[1][2]
Table 1: Physicochemical Specifications
| Property | Value | Technical Note |
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea | |
| Common ID | 3-Cl,4-F-DPU | Often cited in SAR studies for diarylureas.[1][2][3][4][5] |
| CAS Number | 101-38-2 (Generic) / 1396565-07-3 (Specific Isomer Refs) | Note: Verify batch-specific CAS as isomers vary.[1][2][3] |
| Molecular Formula | C₁₃H₁₀ClFN₂O | |
| Molecular Weight | 264.68 g/mol | Average Mass |
| Monoisotopic Mass | 264.04657 Da | Essential for Mass Spec (LC-MS) identification.[1][2][3] |
| LogP (Predicted) | 4.2 ± 0.4 | Highly lipophilic; requires DMSO for stock solutions.[2][3] |
| H-Bond Donors | 2 | Urea -NH groups (Critical for Asp/Glu binding).[1][2][3] |
| H-Bond Acceptors | 1 | Urea Carbonyl Oxygen.[1][2][3] |
| Solubility | Low in water (< 1 mg/L) | Soluble in DMSO (> 10 mM), Ethanol.[2][3][4] |
Synthetic Protocol (Self-Validating)
The synthesis of 3-Cl,4-F-DPU follows a nucleophilic addition mechanism.[1][2][3] This protocol is designed for high purity without the need for complex chromatography, relying on the insolubility of the urea product in non-polar solvents for purification.[4]
Reaction Logic
The reaction involves the attack of the nucleophilic amine (4-fluoroaniline) on the electrophilic carbon of the isocyanate (3-chlorophenyl isocyanate).[1][2][3]
-
Why this path? Isocyanates are highly reactive.[2][3] Using the 3-chlorophenyl isocyanate is preferred if 4-fluoroaniline is available in higher purity, as anilines are prone to oxidation.[1][2][3][4]
-
Solvent Choice: Dichloromethane (DCM) or Toluene.[2][3] DCM is preferred for room temperature reactions; Toluene allows for heating if the amine is sluggish.[3]
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
-
Reagent Solubilization: Dissolve 4-Fluoroaniline (10.0 mmol, 1.11 g) in anhydrous DCM (20 mL).
-
Addition: Add 3-Chlorophenyl isocyanate (10.0 mmol, 1.53 g) dropwise over 10 minutes at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Work-up (Self-Validating Step):
-
Yield: Expect >85% yield of a white crystalline solid.
Visualization: Synthetic Pathway
Figure 1: Nucleophilic addition pathway for the synthesis of the diarylurea scaffold. The reaction is driven to completion by the stability of the urea bond.[4]
Biological Mechanism of Action
3-Cl,4-F-DPU is not merely a structural curiosity; it acts as a competitive inhibitor in two distinct biological contexts.
A. Soluble Epoxide Hydrolase (sEH) Inhibition
The urea pharmacophore mimics the transition state of epoxide hydrolysis.[2][3]
-
Mechanism: The two urea hydrogens (N-H) form hydrogen bonds with the catalytic aspartic acid residue (Asp335 in human sEH) in the enzyme's active site.[2][3]
-
Effect: This prevents the enzyme from hydrolyzing Endogenous Epoxyeicosatrienoic Acids (EETs), thereby preserving their anti-inflammatory and vasodilatory properties.[3][4]
-
Relevance: Used as a probe to study hypertension and neuroinflammation.[2][3]
B. p38 MAP Kinase Inhibition (Type II)
Diarylureas are classic "Type II" kinase inhibitors.[2][3][6]
-
Mechanism: They bind to the inactive conformation of the kinase (DFG-out).[1][2][3][6] The urea moiety acts as a "linker," forming hydrogen bonds with the conserved Glutamate (Glu71) and Aspartate (Asp168) in the ATP binding pocket, while the aryl rings occupy the hydrophobic allosteric pocket created by the movement of the activation loop.[4]
Visualization: Dual-Target Mechanism
Figure 2: Divergent pharmacological pathways. The urea core is the critical "anchor" element for both sEH and Kinase targets.[4]
Experimental Protocols: IC50 Determination (sEH)
To validate the biological activity of synthesized 3-Cl,4-F-DPU, a fluorescent assay is the standard.[1][2][3][4]
Assay Principle: Hydrolysis of the substrate PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate) by sEH yields a fluorescent reporter.[1][2][3]
-
Buffer Prep: Tris-HCl (25 mM, pH 7.0) with 0.1 mg/mL BSA.[2][3]
-
Enzyme: Recombinant human sEH (1 nM final concentration).
-
Inhibitor: Prepare serial dilutions of 3-Cl,4-F-DPU in DMSO (Final DMSO < 1%).
-
Substrate: PHOME (50 µM final).
-
Procedure:
-
Analysis: Plot velocity vs. log[Inhibitor] to derive IC50.
References
-
PubChem. 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea (Compound).[1][2][3] National Library of Medicine.[3] Available at: [Link][2][3][4]
-
Morisseau, C., & Hammock, B. D. (2005).[3][4] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[3][4] Annual Review of Pharmacology and Toxicology.[3] Available at: [Link]
-
Pargellis, C., et al. (2002).[2][3][4] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[2][3] Nature Structural Biology.[2][3] Available at: [Link][2][3][4]
Sources
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- 2. 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)urea | C13H9Cl2FN2O | CID 742623 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
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